molecular formula C19H18N2O4 B2729165 (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 941420-42-4

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No. B2729165
CAS RN: 941420-42-4
M. Wt: 338.363
InChI Key: YZYLIFLUHDJFRM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, commonly referred to as E-4-EA, is an organic compound with a wide range of applications in scientific and medical research. It is a derivative of the amino acid L-valine and is primarily used as a reagent in biochemical and physiological experiments. E-4-EA has several unique properties that make it an ideal choice for laboratory research.

Scientific Research Applications

Synthesis of Quinolones and Their Derivatives

The synthesis of quinolone derivatives, including their interaction with various compounds and potential applications in medicinal chemistry, is a primary area of research for compounds related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. For instance, compounds structurally related to this compound have been synthesized and studied for their ability to inhibit human carbonic anhydrase I and II isoenzymes, showcasing their potential as therapeutic agents (Oktay et al., 2016).

Exploration of Anilinoquinoline Derivatives

The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid, leading to the synthesis of 6-substituted 2-anilino-4-phenylquinoline derivatives, highlights the versatility and reactivity of compounds structurally similar to this compound. These reactions underline the compound's potential as a precursor in synthesizing a wide range of quinoline derivatives with possible pharmacological applications (Ishiwaka et al., 1970).

Development of HIV-1 Integrase Inhibitors

Research into the structural and theoretical studies of compounds akin to this compound as HIV-1 integrase inhibitors emphasizes the compound's significance in the quest for new antiviral drugs. These studies involve evaluating the enzymatic and antiviral activity of synthesized compounds, aiming to understand their potential in inhibiting HIV-1 integrase, a critical enzyme in the HIV replication cycle (Vandurm et al., 2009).

Antimicrobial Activities of Thiazole Derivatives

The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and further to various thiazole and anilide derivatives, underlines the potential antimicrobial applications of compounds related to this compound. These compounds have been tested for their antimicrobial activity against a range of bacterial and fungal pathogens, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLIFLUHDJFRM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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